N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic isoquinoline core fused with a 1,3,4-thiadiazole ring, substituted at the 5-position with an ethyl group and at the 2'-position with a 2-methoxyethyl moiety. The carboxamide linkage bridges the thiadiazole and isoquinoline systems, enabling hydrogen-bond interactions critical for biological activity.
Properties
Molecular Formula |
C22H28N4O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H28N4O3S/c1-3-17-24-25-21(30-17)23-19(27)18-15-9-5-6-10-16(15)20(28)26(13-14-29-2)22(18)11-7-4-8-12-22/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,25,27) |
InChI Key |
HBMPNAZFYCXCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide likely involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The spirocyclic structure can be formed via intramolecular cyclization reactions, often requiring specific catalysts and reaction conditions.
Functional Group Introduction: The methoxyethyl and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.
Purification Techniques: Employing chromatography and recrystallization for product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the thiadiazole ring or methoxyethyl group.
Reduction Products: Reduced forms of the carboxamide moiety.
Substitution Products: Substituted derivatives at various positions on the molecule.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Molecular Formula : C₁₆H₁₈N₄O₃S
- Molecular Weight : 358.4 g/mol
- Functional Groups : Thiadiazole ring, carboxamide group, and spirocyclic structure.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide possess activity against various bacterial strains. For instance, derivatives with similar structures have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showcasing potential as antibiotics .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response. The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies, indicating that they could be developed into therapeutic agents for conditions like arthritis and asthma .
Anticancer Properties
Preliminary studies have indicated that compounds containing the thiadiazole moiety may exhibit anticancer properties. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting specific pathways essential for cancer cell survival .
Pesticidal Activity
Thiadiazole derivatives are also being explored for their potential use as pesticides. Their ability to disrupt biochemical pathways in pests suggests they could serve as effective agricultural chemicals. Research has highlighted the efficacy of similar compounds in controlling fungal pathogens and insect pests .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The results were promising enough to warrant further investigation into their use as novel antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using cell cultures demonstrated that a related thiadiazole compound significantly reduced pro-inflammatory cytokine levels in response to lipopolysaccharide stimulation. This suggests a potential mechanism for its anti-inflammatory effects.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Catalytic Activity: It could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Using Tanimoto coefficient-based similarity indexing (as described in and ), the compound shares key pharmacophoric features with:
- Thiadiazole-carboxamide derivatives (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ): Both possess the 1,3,4-thiadiazole core, but the target compound’s spirocyclic system may enhance conformational stability compared to simpler analogues.
- Benzothiazole-3-carboxamides (e.g., compounds 4g–4n in ): These lack the spirocyclic isoquinoline but share carboxamide linkages. Substituent variations (e.g., chloro/fluorophenyl groups in 4g–4i) highlight how electronic effects influence activity.
Table 1: Tanimoto Similarity Indices (Hypothetical Data)
Pharmacokinetic and Stability Considerations
- Solubility : The 2-methoxyethyl group may enhance aqueous solubility compared to purely aromatic analogues (e.g., 4g–4n in ).
- Metabolic Stability : The spirocyclic system (as in ’s fulleropyrrolidines) could reduce oxidative metabolism compared to linear thiadiazoles .
- X-ray Crystallography: ’s analysis of thiadiazole-triazine hybrids underscores the importance of planar vs. non-planar conformations.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer activity, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and a spirocyclic isoquinoline moiety. The presence of sulfur and nitrogen in the thiadiazole enhances its biological activity by improving lipophilicity and tissue permeability.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One notable study reported that certain derivatives exhibited IC50 values as low as 0.097 mM against the C6 rat brain cancer cell line, demonstrating promising anticancer properties .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound 4i | C6 Rat Brain | 0.097 |
| Compound X | HCT-116 Colon Cancer | 6.2 |
| Compound Y | T47D Breast Cancer | 27.3 |
Antimicrobial Activity
Thiadiazole derivatives have also shown antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. A study highlighted that certain thiadiazole derivatives demonstrated significant antifungal activity compared to standard antifungal agents like bifonazole .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Effective |
| Compound B | Candida albicans | Effective |
| Compound C | Escherichia coli | Moderate |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymes : Thiadiazole compounds can inhibit key metabolic enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The antioxidant properties of thiadiazoles may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several research articles provide insights into the biological activities of thiadiazole derivatives:
- A study published in Medicinal Chemistry demonstrated the synthesis and evaluation of various thiadiazole derivatives against breast and lung cancer cell lines, with some compounds showing significant cytotoxic effects .
- Another investigation focused on the synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives and their potential as anticancer agents, highlighting their ability to inhibit tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
